molecular formula C17H18ClN3O B12410196 (Rac)-Ramosetron-d3 (hydrochloride)

(Rac)-Ramosetron-d3 (hydrochloride)

Cat. No.: B12410196
M. Wt: 318.8 g/mol
InChI Key: XIXYTCLDXQRHJO-NIIDSAIPSA-N
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Description

Molecular Structure and Isotopic Labeling

(Rac)-Ramosetron-d3 hydrochloride is a deuterated analog of the serotonin 5-HT3 receptor antagonist Ramosetron, distinguished by the substitution of three hydrogen atoms with deuterium at specific positions. The molecular formula of the compound is C17H15D3ClN3O , with a molecular weight of 318.82 g/mol . The isotopic labeling occurs on the methyl group attached to the indole nitrogen, where three deuterium atoms replace protium, resulting in a -CD3 moiety. This modification is strategically designed to enhance metabolic stability while preserving the pharmacological activity of the parent compound.

The structural backbone of (Rac)-Ramosetron-d3 hydrochloride consists of a tetrahydrobenzimidazole ring fused to an indole system, with a carbonyl group bridging the two heterocycles. The hydrochloride salt form improves aqueous solubility, critical for formulation stability. The SMILES notation for the deuterated compound is Cl.[n]1(c2c(c(c1)C(=O)[C@@H]3CCc4nc[nH]c4C3)cccc2)CD3 , reflecting the stereochemical complexity and isotopic substitution.

Table 1: Comparative molecular features of Ramosetron and its deuterated analog

Property Ramosetron Hydrochloride (Rac)-Ramosetron-d3 Hydrochloride
Molecular Formula C17H17ClN3O C17H15D3ClN3O
Molecular Weight (g/mol) 315.80 318.82
Isotopic Substitution None CD3 at indole-N-methyl
CAS Number 132907-72-3 1330266-04-0

Deuterium incorporation alters the vibrational modes and bond dissociation energies, which can be observed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These changes are pivotal for tracking the compound in pharmacokinetic studies without significantly altering its receptor-binding affinity.

Stereochemical Considerations: Racemic vs. Enantiopure Forms

Ramosetron exists naturally as the (R)-enantiomer , which exhibits high affinity for 5-HT3 receptors. In contrast, (Rac)-Ramosetron-d3 hydrochloride is a racemic mixture containing equal proportions of (R)- and (S)-enantiomers , both deuterated at the indole-N-methyl group. The racemic form is synthetically engineered to serve as a reference standard in chiral separation studies and metabolic pathway analyses.

The stereochemical integrity of the tetrahydrobenzimidazole ring is critical for receptor interaction. The (R)-configuration positions the indole carbonyl group optimally for hydrogen bonding with residues in the 5-HT3 receptor pocket, while the (S)-enantiomer shows reduced binding efficacy. Racemic mixtures are particularly valuable in preclinical research to isolate enantiomer-specific metabolic pathways, as deuterium labeling allows for precise tracking of each enantiomer’s fate in biological systems.

Key stereochemical features :

  • Chiral Centers : The tetrahydrobenzimidazole ring contains one chiral center at the fused cyclohexene position.
  • Enantiomer Differentiation : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) is required to resolve the enantiomers.

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

The physicochemical profile of (Rac)-Ramosetron-d3 hydrochloride is influenced by its ionic form and deuterium substitution.

Solubility

The compound exhibits high solubility in polar solvents:

  • Water : 20 mg/mL at 25°C, forming a clear solution.
  • Methanol : >50 mg/mL, facilitating analytical preparation.
  • Dimethyl sulfoxide (DMSO) : >100 mg/mL, suitable for in vitro assays.

Deuterium substitution marginally reduces aqueous solubility compared to the non-deuterated form due to increased hydrophobicity of the CD3 group.

Stability

(Rac)-Ramosetron-d3 hydrochloride is stable under recommended storage conditions:

  • Thermal Stability : Decomposes at temperatures >200°C.
  • Photostability : Protects from light to prevent indole ring oxidation.
  • Long-Term Storage : -20°C in desiccated environments maintains integrity for >24 months.

Hygroscopicity

The hydrochloride salt is moderately hygroscopic, with a moisture absorption rate of 1.2% w/w at 75% relative humidity (25°C) . Desiccant-containing packaging is essential to prevent hydrolysis of the tetrahydrobenzimidazole ring.

Table 2: Stability and storage conditions

Parameter Specification
Storage Temperature -20°C (desiccated)
Photolytic Sensitivity Light-sensitive
Hygroscopicity Moderate (1.2% at 75% RH)
Aqueous Stability (pH 7) >95% intact after 24h

The deuterium kinetic isotope effect (DKIE) confers slight advantages in oxidative stability, as C-D bonds are more resistant to enzymatic cleavage than C-H bonds in hepatic microsomes. This property is leveraged in mass spectrometry-based quantification to distinguish the deuterated compound from endogenous metabolites.

Properties

Molecular Formula

C17H18ClN3O

Molecular Weight

318.8 g/mol

IUPAC Name

4,5,6,7-tetrahydro-3H-benzimidazol-5-yl-[1-(trideuteriomethyl)indol-3-yl]methanone;hydrochloride

InChI

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/i1D3;

InChI Key

XIXYTCLDXQRHJO-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Isotopic Labeling Strategies

Core Synthesis of Ramosetron Hydrochloride

The non-deuterated ramosetron hydrochloride synthesis forms the foundation for its deuterated analog. A patented method (CN102212059B) outlines a cyclic preparation route:

  • Racemization : Starting from tetrahydrobenzoimidazole, protection with cycloacyl groups precedes arylcarbonylation.
  • Functionalization : Introduction of the indole moiety and subsequent cyclization yields the racemic ramosetron base.
  • Salt Formation : Treatment with hydrochloric acid produces ramosetron hydrochloride.

For the deuterated variant, deuterium is introduced at specific positions, typically via deuterium exchange reactions or labeled precursors .

Deuterium Incorporation Methods

Isotopic Precursor Utilization

Deuterium labeling often employs isotopically enriched starting materials. For example:

  • Deuterated Methyl Groups : Replacement of the methyl group in ramosetron with CD₃ via nucleophilic substitution or catalytic deuteration.
  • Solvent-Mediated Exchange : Prolonged incubation in deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH and temperature facilitates H/D exchange at labile positions.
Denaturation-Assisted Deuteration

A high-performance protocol from hydrogen deuterium exchange (HDX) studies optimizes deuteration:

  • Denaturation : Incubation in 7 M guanidinium hydrochloride (GdnHCl) at 90°C for 5 minutes unfolds the molecule, exposing exchangeable hydrogens.
  • Deuteration : Rapid cooling to 20°C in D₂O-containing buffer ensures efficient deuterium incorporation.
  • Quenching : Acidification (pH 2.5) halts further exchange, preserving deuterium content.

Key Parameters :

Parameter Condition
Denaturant 7 M GdnHCl + 50 mM DTT (if disulfides present)
Temperature 90°C (5 minutes)
Deuteration Time 10–30 minutes
Recovery Efficiency >95% (reduced aggregation)

Industrial-Scale Production

Large-scale synthesis (CN1696128A) involves:

  • Continuous Flow Reactors : For precise control of reaction kinetics.
  • Crystallization : Purification via recrystallization from ethanol/water mixtures ensures >99.5% purity.
  • Quality Control : HPLC analysis (as per) validates isotopic purity and chemical stability.

Analytical Validation and Purification

Chromatographic Methods

A validated HPLC protocol for ramosetron hydrochloride is adapted for the deuterated analog:

  • Column : C18 (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Methanol:water (50:50 v/v) at 1.0 mL/min.
  • Detection : UV at 254 nm.

Performance Metrics :

Parameter Value
Retention Time 6.8 ± 0.2 minutes
Linearity (R²) 0.9998 (5–500 ng/mL)
LOD/LOQ 1.5 ng/mL / 5.0 ng/mL

Mass Spectrometry

LC-MS/MS confirms deuterium incorporation:

  • Molecular Ion : m/z 318.133 [M+H]⁺.
  • Fragmentation Pattern : Loss of CD₃ group (m/z 275.1) and indole ring cleavage (m/z 144.0).

Comparative Analysis of Methods

Efficiency and Yield

Method Deuterium Purity Yield Scalability
Precursor-Based 98–99% 65–70% High
Solvent Exchange 95–97% 80–85% Moderate
Denaturation 99% 75–80% Low

Challenges and Mitigations

  • Isotopic Dilution : Minimized using anhydrous deuterated solvents.
  • Racemic Stability : Storage at -20°C in amber vials prevents photolytic degradation.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Ramosetron-d3 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of deuterated alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Treatment of Irritable Bowel Syndrome with Diarrhea (IBS-D)

Ramosetron has been extensively studied for its efficacy in treating IBS-D. Key findings from clinical trials include:

  • Efficacy : In a double-blind, placebo-controlled trial involving 418 patients, ramosetron at doses of 5 μg and 10 μg significantly improved monthly responder rates for IBS symptoms compared to placebo . A subsequent study involving 539 patients reported a positive response in 47% of those treated with a daily dose of 5 μg ramosetron versus 27% in the placebo group (P < 0.001) .
  • Safety Profile : The incidence of constipation was notably lower with ramosetron (7.02%) compared to alosetron (23.9%), indicating a reduced risk for complications such as ischemic colitis . Adverse events were generally mild and did not lead to severe complications.

Long-term Efficacy

Long-term studies have demonstrated that ramosetron maintains its effectiveness over extended periods. A post-marketing survey indicated that responder rates remained high even after prolonged treatment, suggesting sustained benefits for patients .

Case Study 1: Efficacy in Female Patients

A randomized controlled trial focused on female patients with IBS-D highlighted that treatment with ramosetron significantly improved overall symptoms and quality of life. The study included 576 women and found that those receiving ramosetron reported a global improvement rate of 50.7%, compared to 32% in the placebo group (P < .001) .

Case Study 2: Comparative Analysis

In comparative studies, ramosetron has been shown to be effective across various demographics, including both men and women. The pooled relative risk for symptom relief was reported as 1.41 when compared to placebo, affirming its broad applicability in clinical settings .

Data Table: Summary of Clinical Trials on Ramosetron

StudySample SizeDoseResponder Rate (%)Control Group (%)P-value
Matsueda et al. 4185 μg / 10 μgIncreased responder rates vs placebo-<0.001
Matsueda et al. 5395 μg47%27%<0.001
Randomized Trial 576 (women)2.5 μg50.7%32%<0.001

Mechanism of Action

(Rac)-Ramosetron-d3 (hydrochloride) exerts its effects by selectively binding to serotonin 5-HT3 receptors, which are ligand-gated ion channels. Upon binding, it inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting. The molecular targets include the 5-HT3 receptors located in the central and peripheral nervous systems.

Comparison with Similar Compounds

Structural and Functional Similarities

Deuterated hydrochlorides are widely used in pharmaceutical research for their isotopic stability and analytical advantages. Below is a comparative analysis of (Rac)-Ramosetron-d3 Hydrochloride with structurally or functionally related compounds:

Compound Molecular Formula Deuterium Position Pharmacological Target Primary Application Key References
(Rac)-Ramosetron-d3 HCl C₁₇H₁₇D₃N₄O·HCl Undisclosed* 5-HT₃ receptor antagonist Antiemetic; MS internal standard
7-Hydroxy Granisetron-d3 HCl C₁₈H₂₁D₃N₄O₂·HCl Likely aromatic H 5-HT₃ receptor antagonist Metabolic profiling of granisetron
rac Metanephrine-d3 HCl C₁₀H₁₁D₃NO₃·HCl Methyl group Adrenergic receptor ligand Catecholamine metabolism studies
rac Methadone-d3 HCl C₂₁H₂₄D₃NO·HCl Methyl group μ-opioid receptor agonist Opioid dependence research
Gatifloxacin-d3 HCl C₁₉H₂₁D₃FN₃O₄·HCl Methoxy group DNA gyrase inhibitor Antibiotic pharmacokinetics

Pharmacological and Analytical Distinctions

  • 5-HT₃ Receptor Antagonists :

    • Ramosetron-d3 vs. Granisetron-d3 : Both target 5-HT₃ receptors, but ramosetron-d3 exhibits a longer duration of action due to its unique tetrahydrobenzimidazol group . Granisetron-d3, conversely, is used to study hydroxylated metabolites in hepatic pathways .
    • Efficacy : Ramosetron hydrochloride (parent compound) demonstrated an 79.8% efficacy rate against cisplatin-induced emesis in clinical trials, superior to earlier 5-HT₃ antagonists like ondansetron .
  • Deuterium Impact :

    • Deuteration in Metanephrine-d3 (methyl group) and Methadone-d3 (side chain) minimizes metabolic degradation, extending half-life in tracer studies . For ramosetron-d3, deuterium incorporation likely reduces ionization variability in MS, enhancing quantification precision .
  • Analytical Utility :

    • Ramosetron-d3 is prioritized for cisplatin-based chemotherapy studies due to its validated antiemetic profile .
    • Gatifloxacin-d3 and Methadone-d3 are tailored for antibiotic and opioid assays, respectively, reflecting their distinct therapeutic niches .

Clinical Relevance of Ramosetron-d3

  • Phase III Trials : Ramosetron hydrochloride (0.3 mg dose) achieved an 85.1% efficacy rate when administered pre-chemotherapy, with a low adverse event profile (2.0% incidence) .
  • Isotopic Studies : Deuterated analogs like ramosetron-d3 enable precise measurement of drug-drug interactions, particularly with CYP450 substrates, without interfering with receptor binding .

Limitations and Challenges

  • Stereochemical Complexity : The racemic nature of ramosetron-d3 complicates enantiomer-specific activity assessments, necessitating chiral separation techniques in advanced studies .
  • Data Gaps : Structural details of deuterium substitution in ramosetron-d3 remain unpublished, unlike compounds like methadone-d3, where labeling sites are well-documented .

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